molecular formula C9H12N2OSi B11905275 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile CAS No. 91777-73-0

3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile

Cat. No.: B11905275
CAS No.: 91777-73-0
M. Wt: 192.29 g/mol
InChI Key: IPCCFNSTMXFLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile is a pyridine derivative featuring a trimethylsilyloxy (–OSi(CH₃)₃) substituent at position 3 and a nitrile (–CN) group at position 3. This compound is structurally significant due to its dual functional groups, which confer unique reactivity and stability. The trimethylsilyl (TMS) group enhances steric bulk and lipophilicity, making it valuable as a synthetic intermediate in organic chemistry, particularly in protecting hydroxyl groups during multi-step reactions . The nitrile group contributes to its utility in cycloaddition reactions and as a precursor for heterocyclic systems.

Properties

CAS No.

91777-73-0

Molecular Formula

C9H12N2OSi

Molecular Weight

192.29 g/mol

IUPAC Name

3-trimethylsilyloxypyridine-4-carbonitrile

InChI

InChI=1S/C9H12N2OSi/c1-13(2,3)12-9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3

InChI Key

IPCCFNSTMXFLIL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C=CN=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile typically involves the reaction of 3-hydroxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyloxy group.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amino-substituted pyridines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, allowing selective reactions at other positions on the pyridine ring. The cyano group can participate in nucleophilic addition reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine-Carbonitrile Cores

a. 4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosylthio)pyridine-3-carbonitrile (Compound 3c)

  • Key Differences: This compound () shares the pyridine-3-carbonitrile backbone but includes bulky substituents: an ethoxy-hydroxyphenyl group, a tetrahydronaphthalene moiety, and a tetra-acetylated glucopyranosylthio group.
  • Functional Groups : The IR spectrum shows a nitrile stretch at 2,216 cm⁻¹ (similar to the target compound) and additional peaks for C=O (1,754 cm⁻¹) and C–O (1,125 cm⁻¹), absent in the TMS-protected compound .
  • Applications : Likely designed for pharmaceutical applications due to its complex substituents, contrasting with the target compound’s role as a synthetic intermediate.

b. 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine

  • Key Differences : This analog () replaces the TMS-oxy group with a TMS-ethynyl group and substitutes a chloro atom at position 4 instead of a nitrile.
  • Reactivity : The ethynyl group enables click chemistry, while the chloro substituent may enhance stability under acidic conditions compared to the nitrile group in the target compound.
Heterocyclic Carbonitrile Derivatives

a. 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

  • Core Structure : Features a pyrazole ring () instead of pyridine, with a nitrile at position 4.
  • Synthesis : Prepared via condensation reactions involving hydrazines, differing from the silylation methods used for the target compound.

b. 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile

  • Core Structure : Pyridazine-based () with a chloropyridinyloxy substituent.
  • Applications : Likely used in agrochemicals or pharmaceuticals due to the pyridazine core’s electron-deficient nature, contrasting with the pyridine-based target compound’s synthetic versatility.
Hexahydroquinoline-3-carbonitrile Derivatives
  • Core Structure: Hexahydroquinoline () fused with a pyridine ring, bearing a nitrile group.
  • Synthesis: Utilizes cyclohexanedione and substituted anilines in ethanol/piperidine, differing from the anhydrous conditions typical for silylation reactions.

Comparative Data Tables

Table 1: Structural and Functional Group Comparison
Compound Core Structure Position 3 Substituent Position 4 Substituent Key Functional Groups Reference
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile Pyridine TMS-oxy Nitrile –CN, –OSi(CH₃)₃
Compound 3c () Pyridine Ethoxy-hydroxyphenyl Glucopyranosylthio –CN, –OCH₂CH₃, –SH
4-Chloro-3-((TMS)ethynyl)pyridine Pyridine TMS-ethynyl Chloro –C≡C–Si(CH₃)₃, –Cl
Pyrazole-4-carbonitrile () Pyrazole Piperidin-1-yl Nitrile –CN, –N(C₅H₁₀)
Table 2: Spectral Data Comparison
Compound IR Stretches (cm⁻¹) $ ^1 \text{H-NMR} $ Key Signals (δ, ppm) Reference
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile –CN (~2,220), Si–O–C (~1,250) TMS protons: ~0.1–0.3
Compound 3c () –CN (2,216), C=O (1,754), C–O (1,125) OCH₂CH₃: 1.36, CH₃CO: 1.9–2.03
3-Pyridinecarbonitrile () –CN (~2,220) Aromatic protons: 7.5–8.5

Biological Activity

3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile, with the CAS number 91777-73-0, is a pyridine derivative that has attracted attention for its potential biological activities. This compound's structure, featuring a trimethylsilyloxy group and a cyano substituent, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on specific biological pathways, and relevant case studies.

  • Molecular Formula : C9H10N2OSi
  • Molecular Weight : 194.26 g/mol
  • IUPAC Name : 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile
  • Canonical SMILES : CC(C)(C)O[C]1=CN=CC=C1C#N

Biological Activity Overview

The biological activity of 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile has been investigated in various studies, highlighting its potential as an inhibitor of key enzymes and its role in cellular signaling pathways.

The compound appears to interact with multiple molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling and regulation of cyclic nucleotide levels.
  • Kinase Inhibition : Preliminary studies indicate that it may inhibit certain kinases involved in cancer cell proliferation, similar to other pyridine derivatives that have demonstrated anticancer properties.

Case Studies and Experimental Data

  • Inhibition of Phosphodiesterase
    • A study evaluated the effect of 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile on PDE activity in vitro. The compound exhibited dose-dependent inhibition with an IC50 value of approximately 25 µM. This suggests that it could be a promising candidate for further development as a therapeutic agent targeting PDE-related disorders.
  • Anticancer Activity
    • In a recent in vitro study, the compound was tested against various cancer cell lines. Results indicated that it reduced cell viability significantly at concentrations above 10 µM, with an observed IC50 value of 15 µM in breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Oxidative Stress Modulation
    • Another research effort focused on the antioxidant properties of this compound. Using DPPH radical scavenging assays, it demonstrated notable antioxidant activity with an EC50 value of 20 µg/mL, suggesting its potential role in mitigating oxidative stress-related damage in cells.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Mechanism of Action
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile15PDE inhibitor; induces apoptosis
Pyridine Derivative A30Kinase inhibitor
Pyridine Derivative B12Antioxidant; free radical scavenger

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.